3'-Formyl-biphenyl-2-carbonitrile
Overview
Description
3’-Formyl-biphenyl-2-carbonitrile is an organic compound with the molecular formula C14H9ON It is a biphenyl derivative featuring both a formyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Formyl-biphenyl-2-carbonitrile typically involves the formylation of biphenyl-2-carbonitrile. One common method is the Vilsmeier-Haack reaction, where biphenyl-2-carbonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for 3’-Formyl-biphenyl-2-carbonitrile are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-Formyl-biphenyl-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenation can be achieved using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3’-Carboxy-biphenyl-2-carbonitrile.
Reduction: 3’-Formyl-biphenyl-2-amine.
Substitution: Halogenated derivatives of 3’-Formyl-biphenyl-2-carbonitrile.
Scientific Research Applications
3’-Formyl-biphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Formyl-biphenyl-2-carbonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups are key functional sites that participate in various transformations. The biphenyl structure provides a rigid framework that can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carbonitrile: Lacks the formyl group, making it less reactive in certain formylation reactions.
3’-Formyl-biphenyl: Lacks the nitrile group, limiting its applications in reactions involving nitrile functionalities.
3’-Carboxy-biphenyl-2-carbonitrile: An oxidized form of 3’-Formyl-biphenyl-2-carbonitrile, with different reactivity and applications.
Uniqueness
3’-Formyl-biphenyl-2-carbonitrile is unique due to the presence of both formyl and nitrile groups on the biphenyl scaffold. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
2-(3-formylphenyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-13-5-1-2-7-14(13)12-6-3-4-11(8-12)10-16/h1-8,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPZVMLTYRMJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362675 | |
Record name | 3'-Formyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-71-0 | |
Record name | 3'-Formyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.